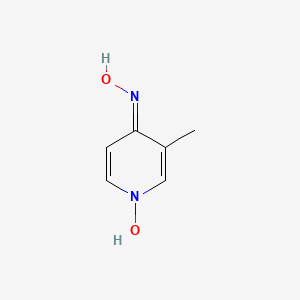

3-Methyl-4-hydroxyaminopyridine 1-oxide

Beschreibung

3-Methyl-4-hydroxyaminopyridine 1-oxide is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group at position 3 and a hydroxyamino (-NHOH) group at position 4, along with an N-oxide moiety. This structure confers unique electronic and reactivity properties, making it relevant in synthetic organic chemistry and pharmaceutical research. Its synthesis often involves oxidation and functionalization of pyridine derivatives. For example, pyridine 1-oxides can be synthesized via SeO₂/peroxide-mediated oxidation under optimized solvent and stoichiometric conditions, as demonstrated in studies involving lepidine 1-oxide . Additionally, alkylation and cyanation reactions using methyl fluorosulfonate and cyanide ions have been employed to introduce substituents on the pyridine ring .

Eigenschaften

CAS-Nummer |

14070-03-2 |

|---|---|

Molekularformel |

C6H8N2O2 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

(NE)-N-(1-hydroxy-3-methylpyridin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C6H8N2O2/c1-5-4-8(10)3-2-6(5)7-9/h2-4,9-10H,1H3/b7-6+ |

InChI-Schlüssel |

AKNBNECJPXGYCF-VOTSOKGWSA-N |

Isomerische SMILES |

CC\1=CN(C=C/C1=N\O)O |

Kanonische SMILES |

CC1=CN(C=CC1=NO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-hydroxyaminopyridine 1-oxide typically involves the nitration of 3-methylpyridine followed by reduction and subsequent oxidation. The nitration step introduces a nitro group at the fourth position, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the hydroxyamino group.

Industrial Production Methods

Industrial production of 3-Methyl-4-hydroxyaminopyridine 1-oxide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted pyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-hydroxyaminopyridine 1-oxide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to undergo substitution reactions allows it to interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Nitro-Substituted Pyridine 1-Oxides

Nitro groups at position 4 (e.g., 4-nitro-1-oxidopyridin-1-ium and 3-chloro-4-nitropyridine N-oxide) introduce strong electron-withdrawing effects, significantly altering reactivity compared to hydroxyamino-substituted analogs. For instance:

- Electrophilicity: The nitro group enhances electrophilic aromatic substitution (e.g., nitration, sulfonation) at adjacent positions, whereas the hydroxyamino group may act as a hydrogen bond donor or participate in redox reactions.

- Safety: Nitro derivatives require stringent exposure controls (e.g., local exhaust ventilation, respirators) due to higher toxicity risks .

Chloro-Nitro Pyridine 1-Oxides

2-Chloro-3-methyl-4-nitropyridine 1-oxide combines chloro and nitro substituents, creating a highly polarized ring system. Key differences include:

- Reactivity: The chloro group facilitates nucleophilic aromatic substitution, while the nitro group directs incoming electrophiles. Hydroxyamino groups, in contrast, may undergo oxidation to nitroso or nitro derivatives under acidic conditions.

- Stability: Chloro-nitro derivatives are more stable toward hydrolysis than hydroxyamino analogs, which are prone to decomposition under prolonged storage .

Hydroxyamino vs. Amino and Hydroxymethyl Derivatives

- Hydroxyamino (-NHOH): This group exhibits redox activity, acting as a precursor to nitroso (-NO) or nitro (-NO₂) groups. It also participates in hydrogen bonding, influencing solubility and crystal packing .

- Amino (-NH₂): Less oxidizing than hydroxyamino, amino derivatives are more nucleophilic and commonly used in coupling reactions.

Spectroscopic and Electronic Properties

Studies on 2-methylpyridine 1-oxide using FT-IR, Raman, UV, and NMR spectroscopy reveal that substituent position and electronic effects dictate spectral features :

- Methyl Group Position : A methyl group at position 2 (vs. 3 in the target compound) reduces symmetry, leading to distinct vibrational modes in IR/Raman spectra.

- Hydroxyamino Effects: The -NHOH group introduces additional N-H and O-H stretching bands (~3300 cm⁻¹) and influences π→π* transitions in UV-Vis spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.